molecular formula C15H12FNO3 B7880528 6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261894-73-8

6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B7880528
CAS No.: 1261894-73-8
M. Wt: 273.26 g/mol
InChI Key: GUFDJJRDNCSZBX-UHFFFAOYSA-N
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Description

6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a fluorinated aromatic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a methylaminocarbonyl group, and a benzoic acid moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Parameters such as reaction temperature, molar ratios of reactants, and choice of solvents are carefully controlled to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents on the aromatic ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and the methylaminocarbonyl group can influence the compound’s binding affinity and reactivity with biological molecules. Pathways involved in its mechanism of action may include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(N-methylbenzamido)benzoic acid: A closely related compound with similar structural features.

    Fluorinated Aromatic Acids: Other fluorinated benzoic acid derivatives that share some chemical properties.

Uniqueness

6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-fluoro-6-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-17-14(18)10-5-2-4-9(8-10)11-6-3-7-12(16)13(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFDJJRDNCSZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690650
Record name 3-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-73-8
Record name 3-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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